

Chemical structure of methyl 2-bromophenylglyoxylate.

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Compound of Interest

Compound Name: Methyl 2-(2-bromophenyl)-2-oxoacetate

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Molecular Structure and Physicochemical Properties

Chemical Identity and Structural Features

Methyl 2-bromophenylglyoxylate, with the chemical formula $C_9H_7BrO_3$, belongs to the family of α -ketoesters. Its structure is characterized by a phenyl ring substituted at the ortho position with a bromine atom, directly attached to a glyoxylate moiety. The molecule's core reactivity is dictated by the vicinal arrangement of the ketone and ester carbonyl groups, which mutually influence each other's electrophilicity.^[1] The presence of the ortho-bromo substituent introduces significant steric and electronic effects, which are critical considerations for its synthetic applications.

Caption: Chemical structure of Methyl 2-Bromophenylglyoxylate.

Physicochemical Properties

The physical and chemical properties of methyl 2-bromophenylglyoxylate are summarized below. These values are calculated based on its structure and serve as a predictive baseline for experimental work.

Property	Value	Source
Molecular Formula	$C_9H_7BrO_3$	-
Molecular Weight	243.06 g/mol	Calculated
CAS Number	Not assigned	-
Appearance	Expected to be a pale yellow oil or low-melting solid	Analogy
Boiling Point	> 250 °C (Predicted)	Analogy
Solubility	Soluble in common organic solvents (DCM, Ether, EtOAc)	Analogy

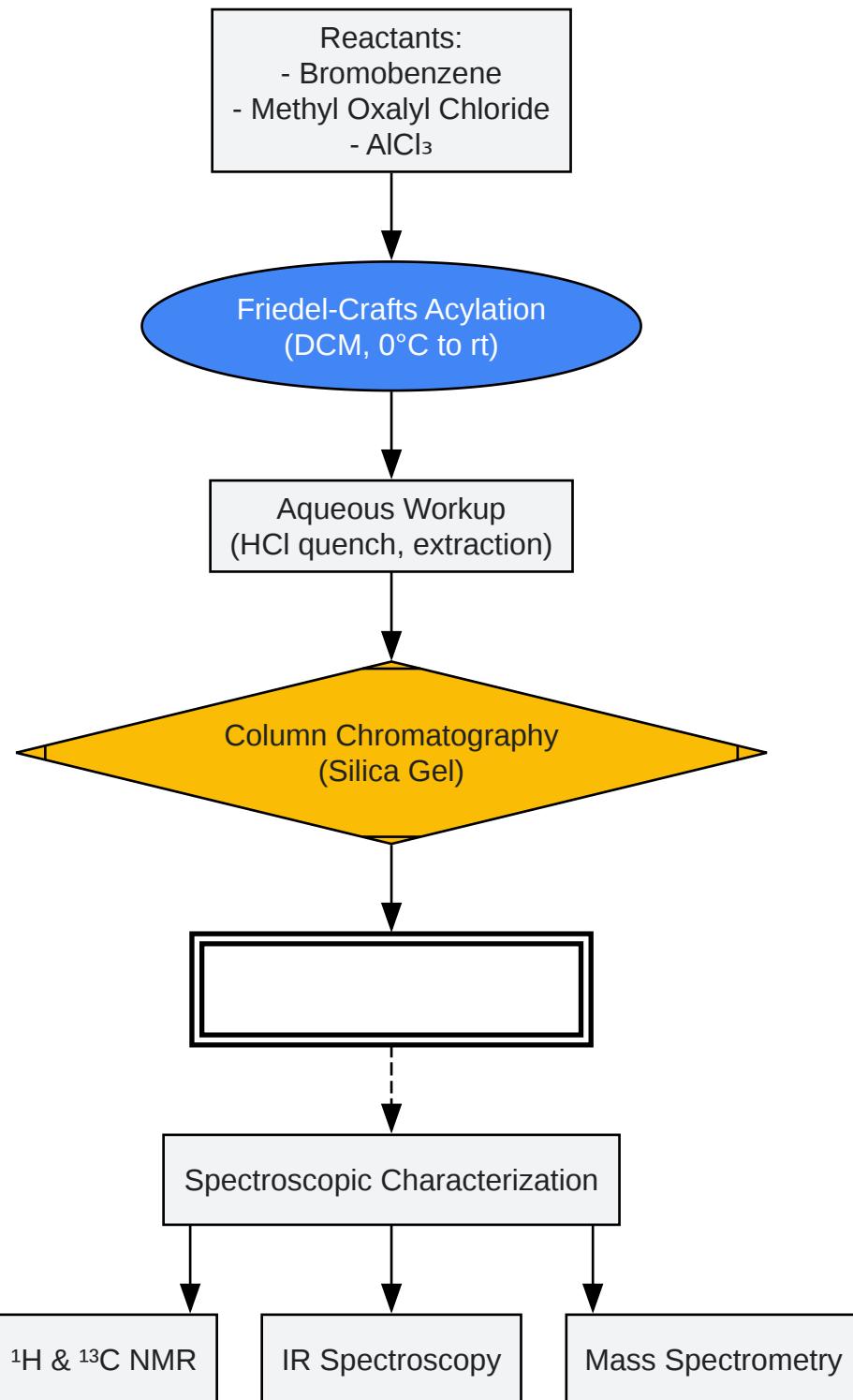
Proposed Synthesis and Experimental Protocol

The synthesis of aryl glyoxylates can be achieved through several established methodologies. [2] For methyl 2-bromophenylglyoxylate, a robust and widely applicable method is the Friedel-Crafts acylation of bromobenzene using methyl oxalyl chloride.

Synthetic Route: Friedel-Crafts Acylation

This pathway involves the electrophilic substitution of bromobenzene with an acylium ion generated from methyl oxalyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride ($AlCl_3$). The ortho-para directing nature of the bromine substituent leads to a mixture of isomers, necessitating chromatographic purification.

Workflow: Synthesis and Verification

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Caption: Proposed workflow for synthesis and characterization.

Detailed Experimental Protocol

Materials:

- Bromobenzene (1.0 equiv)
- Methyl oxalyl chloride (1.1 equiv)
- Anhydrous Aluminum Chloride (AlCl_3) (1.2 equiv)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (1M HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for elution)

Procedure:

- To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N_2 or Ar), add anhydrous DCM and AlCl_3 (1.2 equiv).
- Cool the suspension to 0 °C in an ice bath.
- Add bromobenzene (1.0 equiv) to the stirred suspension.
- Slowly add methyl oxalyl chloride (1.1 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

- Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by slowly adding it to a beaker of crushed ice and 1M HCl.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]
- Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the ortho and para isomers.

Spectroscopic Characterization (Anticipated Data)

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following data are predicted based on known values for similar molecular fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region (7.2-7.8 ppm) will likely display a complex multiplet pattern due to the ortho-substitution. The methyl ester protons will appear as a sharp singlet around 3.9 ppm, deshielded by the adjacent oxygen atom.[4][5]
- ¹³C NMR: The carbon spectrum will be characterized by signals for the two carbonyl carbons (ketone ~180-190 ppm, ester ~160-165 ppm), the aromatic carbons (120-140 ppm), and the methyl ester carbon (~53 ppm).[6] The carbon bearing the bromine atom (C-Br) is expected around 125 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key absorption bands are anticipated at:

- ~1735 cm⁻¹ (strong, sharp): C=O stretch of the ester carbonyl.

- $\sim 1690 \text{ cm}^{-1}$ (strong, sharp): C=O stretch of the ketone carbonyl, slightly lowered due to conjugation with the aromatic ring.[7][8]
- $\sim 3100\text{--}3000 \text{ cm}^{-1}$ (medium): Aromatic C-H stretching.
- $\sim 2960 \text{ cm}^{-1}$ (weak): Aliphatic C-H stretching from the methyl group.[9]
- $\sim 1250 \text{ cm}^{-1}$ (strong): C-O stretching of the ester group.
- $\sim 750 \text{ cm}^{-1}$ (strong): C-Br stretching.

Mass Spectrometry (MS)

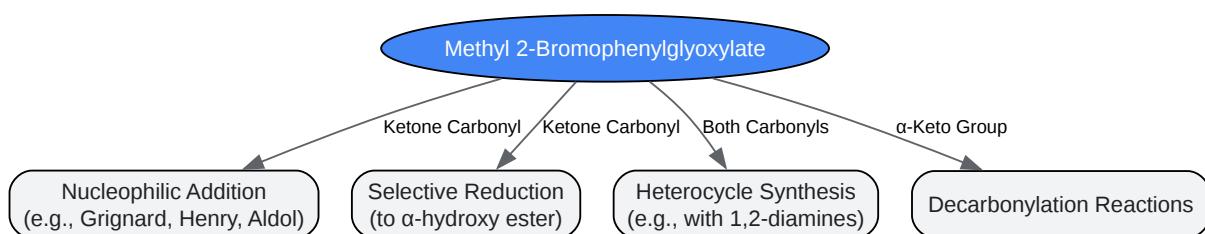
Electron Ionization Mass Spectrometry (EI-MS) would show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ due to the presence of bromine (^{79}Br and ^{81}Br in $\sim 1:1$ ratio).

- Molecular Ion (M^+): Peaks at m/z 242 and 244.
- Key Fragments: Loss of the methoxy group ($-\text{OCH}_3$) to give a fragment at m/z 211/213. Loss of the carbomethoxy group ($-\text{COOCH}_3$) to give a fragment at m/z 183/185. The benzoyl fragment $[\text{C}_6\text{H}_4\text{BrCO}]^+$ would be a prominent peak.[10][11]

Technique	Anticipated Signature
^1H NMR (CDCl_3)	$\delta \sim 7.8\text{--}7.2$ (m, 4H, Ar-H), ~ 3.9 (s, 3H, $-\text{OCH}_3$)
^{13}C NMR (CDCl_3)	$\delta \sim 185$ (C=O, ketone), ~ 164 (C=O, ester), $\sim 140\text{--}120$ (Ar-C), ~ 53 ($-\text{OCH}_3$)
IR (thin film, cm^{-1})	~ 1735 (C=O, ester), ~ 1690 (C=O, ketone), ~ 1250 (C-O), ~ 750 (C-Br)
MS (EI, m/z)	244, 242 (M^+), 213, 211, 185, 183

Reactivity and Synthetic Utility

The dual electrophilicity of α -ketoesters like methyl 2-bromophenylglyoxylate makes them valuable and versatile building blocks in organic synthesis.[1]



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Caption: Key reaction pathways for Methyl 2-Bromophenylglyoxylate.

Nucleophilic Addition

The ketone carbonyl is significantly more electrophilic than the ester carbonyl and is the primary site for nucleophilic attack. This selectivity allows for a range of transformations.

- Henry Reaction: Reaction with nitromethane in the presence of a base yields β -nitro- α -hydroxy esters, which are precursors to valuable β -amino- α -hydroxy esters.[\[12\]](#)[\[13\]](#)
- Aldol and Mannich Reactions: These reactions provide access to complex polyfunctional molecules by forming new carbon-carbon or carbon-nitrogen bonds at the α -position of the ketone.[\[1\]](#)
- Organometallic Reagents: Grignard and organolithium reagents add selectively to the ketone to produce tertiary α -hydroxy esters.

The choice of nucleophile and reaction conditions is critical. The steric hindrance from the ortho-bromo group may necessitate stronger nucleophiles or longer reaction times compared to its unsubstituted counterpart.

Application in Heterocyclic Chemistry

The 1,2-dicarbonyl structure is a classic precursor for the synthesis of various heterocycles. For instance, condensation with 1,2-diamines can lead to the formation of quinoxaline derivatives, a scaffold present in many biologically active compounds.

Conclusion

Methyl 2-bromophenylglyoxylate is a promising synthetic intermediate whose utility is defined by its α -ketoester core and the modulating influence of its ortho-bromo substituent. While detailed experimental data for this specific molecule is not widely published, its chemical behavior can be confidently predicted from well-established principles of organic chemistry. This guide provides the necessary foundational knowledge for its synthesis, characterization, and strategic application in research and development, empowering scientists to leverage its unique structural features for the construction of novel and complex molecular targets.

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